1,6-Bis(diphenylphosphino)hexane

Catalog No.
S672366
CAS No.
19845-69-3
M.F
C30H32P2
M. Wt
454.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Bis(diphenylphosphino)hexane

CAS Number

19845-69-3

Product Name

1,6-Bis(diphenylphosphino)hexane

IUPAC Name

6-diphenylphosphanylhexyl(diphenyl)phosphane

Molecular Formula

C30H32P2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

GPORFKPYXATYNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Catalysis:

  • Transition-metal catalysis

    ,6-Bis(diphenylphosphino)hexane serves as a versatile ligand in numerous transition-metal-catalyzed reactions. Its electron-donating ability and chelating nature form stable complexes with various transition metals, enabling them to participate in diverse catalytic cycles. Notably, it finds application in coupling reactions like:

    • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and various nucleophiles.
    • Suzuki-Miyaura coupling: This reaction constructs carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds and various halides.
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and various halides.
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and various halides.
    • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and various halides.
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various halides.
  • Asymmetric catalysis

    Due to its ability to form chiral complexes with transition metals, 1,6-bis(diphenylphosphino)hexane plays a crucial role in asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.

Material science:

  • Polymer synthesis: 1,6-Bis(diphenylphosphino)hexane finds application in the synthesis of various functional polymers due to its ability to coordinate with metal centers in polymerization catalysts.

Medicinal chemistry:

  • Drug discovery: 1,6-Bis(diphenylphosphino)hexane plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules with potential therapeutic applications.

1,6-Bis(diphenylphosphino)hexane is an organophosphorus compound characterized by its unique structure, which features two diphenylphosphino groups attached to a hexane backbone. Its molecular formula is C30H32P2, and it has a molecular weight of approximately 454.52 g/mol. The compound is known for its chelating properties and is utilized as a ligand in various coordination chemistry applications, particularly in catalysis and organometallic chemistry .

  • Heck Reaction: This compound can act as a ligand in Heck reactions, facilitating the coupling of aryl halides with alkenes .
  • Dehydrogenation: It undergoes dehydrogenation reactions when combined with metal complexes, forming new coordination complexes such as MX(BDPH) .
  • Reactions with Electrophiles: The compound can react with electrophiles like 6-bromo-1,2-naphthoquinone to form phosphonium salts and ylides, showcasing its reactivity in organic synthesis .

1,6-Bis(diphenylphosphino)hexane can be synthesized through several methods:

  • Phosphination of Hexane: One common method involves the reaction of hexane with diphenylphosphine under appropriate conditions to yield the desired bis(phosphino) product.
  • Coupling Reactions: Another approach includes coupling reactions where phosphine derivatives are reacted with suitable precursors to form the hexane backbone .

These synthesis methods often require careful control of reaction conditions to achieve high yields and purity.

The primary applications of 1,6-bis(diphenylphosphino)hexane include:

  • Catalysis: It serves as a bidentate ligand in various catalytic processes, enhancing reaction rates and selectivity.
  • Coordination Chemistry: The compound is used in the formation of metal-ligand complexes, which are crucial in organometallic chemistry.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities .

Interaction studies involving 1,6-bis(diphenylphosphino)hexane often focus on its binding behavior with transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with this ligand. Understanding these interactions is essential for optimizing catalytic processes and developing new applications in materials science.

Several compounds share structural similarities with 1,6-bis(diphenylphosphino)hexane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate ligandShorter chain length; used in different catalytic systems
1,3-Bis(diphenylphosphino)propaneBidentate ligandSimilar reactivity but different steric effects
Bis(diphenylphosphino)methaneMonodentate ligandSingle phosphorus center; less sterically hindered

Uniqueness of 1,6-Bis(diphenylphosphino)hexane

The uniqueness of 1,6-bis(diphenylphosphino)hexane lies in its longer hydrocarbon chain compared to other similar compounds. This extended structure enhances its chelating ability and steric properties, making it particularly effective as a ligand in various catalytic processes. Its specific reactivity patterns and interaction capabilities further distinguish it from related phosphine compounds.

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,6-Bis(diphenylphosphino)hexane

Dates

Modify: 2023-08-15

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